

Application Notes: 9-Phenanthrenecarboxylic Acid as a Fluorescent Probe for Bioimaging

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Compound of Interest

Compound Name: 9-Phenanthrenecarboxylic acid

Cat. No.: B1221669

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Introduction

9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon characterized by a rigid three-ring phenanthrene core with a carboxylic acid functional group at the 9-position.[1] This structure provides the basis for its potential use as a fluorescent probe in bioimaging applications. The phenanthrene moiety is inherently fluorescent, and the carboxylic acid group serves as a versatile handle for covalent conjugation to various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] While derivatives of phenanthrene have been successfully used in cellular imaging, the direct application of **9-phenanthrenecarboxylic acid** is an emerging area.[3] These notes provide an overview of its properties, potential applications, and protocols for its use.

Principle

The fluorescence of **9-phenanthrenecarboxylic acid** arises from its extended π -electron system within the fused aromatic rings. Upon absorption of light at a specific excitation wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon at a longer wavelength (a phenomenon known as Stokes shift). The carboxylic acid group allows for the stable, covalent attachment of this fluorophore to target biomolecules via amide bond formation, enabling the visualization and tracking of these targets within biological systems.[2][4][5]

Applications

- **Fluorescent Labeling of Proteins:** The primary application is the covalent labeling of proteins through their primary amine groups (lysine residues and the N-terminus).[6] Once conjugated, the fluorescently tagged protein can be used to study its localization, trafficking, and interactions within living cells.
- **Small Molecule Probes:** **9-Phenanthrenecarboxylic acid** can be conjugated to other small molecules or ligands to create targeted probes for specific cellular components or enzymes.
- **Tracer Dyes:** In its unconjugated form, it may serve as a lipophilic probe for staining cellular membranes or lipid droplets, although its specificity would need to be characterized for each cell type.

Quantitative Data

Table 1: Physical and Chemical Properties of 9-Phenanthrenecarboxylic Acid

Property	Value	Source(s)
IUPAC Name	phenanthrene-9-carboxylic acid	[7]
CAS Number	837-45-6	[8]
Molecular Formula	C ₁₅ H ₁₀ O ₂	[8]
Molecular Weight	222.24 g/mol	[7][9]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	249-251 °C	[9]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and acetone.	[1]

Table 2: Photophysical Properties of a Related Phenanthroimidazole Derivative

Disclaimer: Specific photophysical data for **9-phenanthrenecarboxylic acid** is not readily available in published literature. The data below is for a related phenanthroimidazole derivative and should be considered an approximation for designing initial experiments.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~350 nm	Based on phenanthrene derivatives
Emission Maximum (λ_{em})	~367 nm / ~450-550 nm (conjugated)	Based on phenanthrene derivatives
Notes	The excitation and emission maxima of phenanthrene derivatives are sensitive to the solvent environment and conjugation status. The unconjugated form typically emits in the UV/violet range, while conjugation can shift the emission to the blue-green range.	

Experimental Protocols

Protocol 1: Covalent Conjugation of 9-Phenanthrenecarboxylic Acid to Proteins

This protocol describes the conjugation of **9-phenanthrenecarboxylic acid** to primary amines on a target protein using carbodiimide chemistry (EDC and NHS).

Materials:

- **9-Phenanthrenecarboxylic acid**
- Target protein with accessible primary amines (e.g., BSA, antibody)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare **9-Phenanthrenecarboxylic Acid** Stock Solution: Dissolve **9-phenanthrenecarboxylic acid** in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
- Activate Carboxylic Acid Groups:
 - In a microcentrifuge tube, mix the desired molar excess of **9-phenanthrenecarboxylic acid** stock solution with Activation Buffer.
 - Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the carboxylic acid.
 - Incubate the mixture for 15-30 minutes at room temperature to form the semi-stable NHS-ester.
- Prepare Protein: Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
- Conjugation Reaction:
 - Add the activated **9-phenanthrenecarboxylic acid**-NHS ester solution to the protein solution. The optimal molar ratio of probe-to-protein should be determined empirically (start with a 10:1 to 20:1 ratio).

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
- Purification: Separate the fluorescently labeled protein conjugate from unreacted probe and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the protein, which can be identified by absorbance at 280 nm.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the approximate excitation maximum of the phenanthrene fluorophore (~350 nm).

Protocol 2: General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live cells with a fluorescently labeled protein and imaging with fluorescence microscopy.

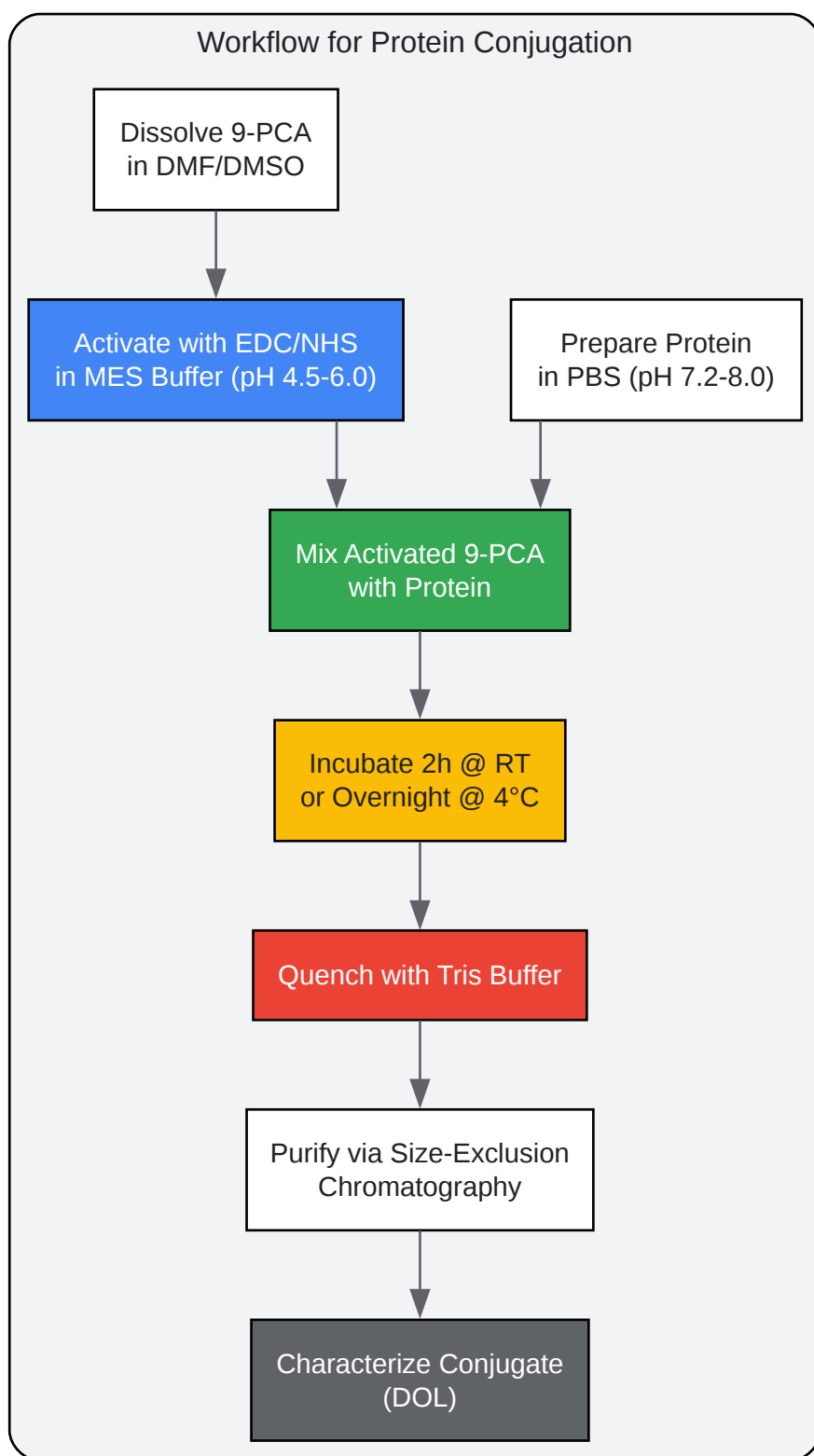
Materials:

- Cells cultured on glass-bottom dishes or coverslips
- Fluorescently labeled protein conjugate (from Protocol 1)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) 4% in PBS (for fixation, optional)
- Mounting medium with antifade reagent
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

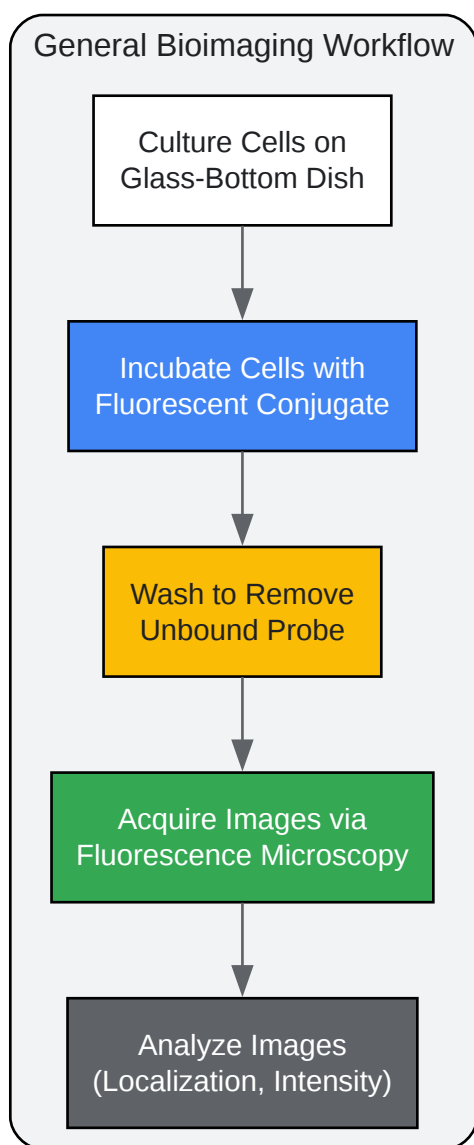
- Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
- Staining:
 - Remove the culture medium and wash the cells gently with pre-warmed PBS.
 - Dilute the fluorescently labeled protein conjugate to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed complete culture medium.
 - Add the staining solution to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. Protect from light.
- Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound conjugate.
- Imaging (Live Cells):
 - Add fresh, pre-warmed culture medium or imaging buffer to the cells.
 - Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for the phenanthrene fluorophore (e.g., excitation ~350 nm, emission ~450 nm).
- Fixation and Mounting (Optional):
 - After washing, add 4% PFA to the cells and incubate for 15 minutes at room temperature for fixation.
 - Wash the cells 3 times with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the fixed cells.

Visualizations



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Caption: Workflow for conjugating **9-phenanthrenecarboxylic acid** to a protein.



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Caption: General workflow for bioimaging using a fluorescent probe.

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